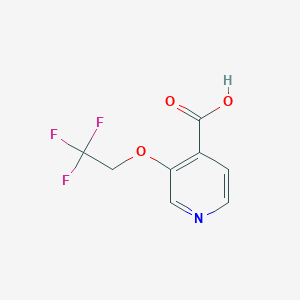

3-(2,2,2-Trifluoroethoxy)isonicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJGPITVQWOZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorine and Fluorinated Moieties in Modern Organic Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wiley.com As the most electronegative element, fluorine's presence can influence electron distribution, acidity, basicity, and metabolic stability. tandfonline.comfiveable.me These modifications are often achieved without significant changes in molecular size, as the van der Waals radius of fluorine is comparable to that of hydrogen. tandfonline.com

The unique properties imparted by fluorine and fluorinated groups, such as the trifluoromethyl (–CF3) and trifluoroethoxy (–OCH2CF3) moieties, have led to their widespread use in various fields of organic chemistry. nih.govtcichemicals.com In medicinal chemistry, for instance, approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net The strategic placement of fluorine can enhance a drug's efficacy by improving its binding affinity to target proteins, increasing its metabolic stability by blocking sites of oxidation, and modulating its lipophilicity to improve membrane permeability and bioavailability. tandfonline.comresearchgate.netresearchgate.net

Overview of Pyridine Carboxylic Acid Scaffolds in Synthetic and Supramolecular Chemistry

Pyridine (B92270) carboxylic acids are a class of heterocyclic compounds that feature a pyridine ring substituted with one or more carboxylic acid groups. wikipedia.org The three isomers of monopyridine carboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—serve as fundamental building blocks in both synthetic and supramolecular chemistry. wikipedia.orgnih.gov The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination to metal ions, while the carboxylic acid group offers a versatile handle for further chemical transformations and participation in hydrogen bonding networks. nih.gov

In synthetic chemistry, pyridine carboxylic acids are valuable precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and catalysts. rsc.orgnih.gov The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the construction of diverse molecular architectures. rsc.org

In the realm of supramolecular chemistry, the predictable hydrogen bonding motifs of pyridine carboxylic acids make them excellent candidates for the construction of well-defined, self-assembled structures. acs.org The formation of robust supramolecular synthons, such as the carboxylic acid–pyridine heterodimer, allows for the rational design of crystal lattices and the engineering of materials with specific topologies and properties. nih.govrsc.org This has significant implications for the development of functional materials, including metal-organic frameworks (MOFs) and co-crystals with tailored physical and chemical characteristics. iucr.orgresearchgate.net

Current State of Research on Fluorinated Pyridine Derivatives: a Critical Review

Retrosynthetic Strategies and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. wikipedia.org This process is repeated until commercially available or easily synthesized starting materials are reached. wikipedia.orgscitepress.org For 3-(2,2,2-trifluoroethoxy)isonicotinic acid, two primary retrosynthetic disconnections are considered, defining the main synthetic routes.

The first and most common strategy involves a disconnection at the ether bond (C-O bond). This approach identifies two key precursors: a 3-hydroxy-isonicotinic acid derivative and a reagent that can deliver the 2,2,2-trifluoroethyl group. This strategy focuses on forming the ether linkage in a late stage of the synthesis.

A second, alternative strategy involves disconnecting the C-C bond between the pyridine ring and the carboxylic acid group. This path suggests that a pre-functionalized 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) is first synthesized, followed by the introduction of the carboxylic acid moiety at the 4-position.

These two approaches lead to the identification of the following key precursors:

| Retrosynthetic Strategy | Key Precursors | Synthetic Equivalent |

| Route 1: Ether Formation | 1. 3-Hydroxy-isonicotinic acid synthon2. 2,2,2-Trifluoroethyl synthon | 1. 3-Hydroxyisonicotinic acid or its ester2. 2,2,2-Trifluoroethyl halide, triflate, or 2,2,2-trifluoroethanol (B45653) |

| Route 2: Carboxylation | 1. 3-(2,2,2-Trifluoroethoxy)pyridine synthon2. Carboxyl synthon | 1. 3-(2,2,2-Trifluoroethoxy)-4-halopyridine or 3-(2,2,2-Trifluoroethoxy)-4-methylpyridine2. CO2, organometallic reagents |

The choice of strategy often depends on the availability of starting materials, reaction yields, and regioselectivity control at each step.

Synthesis of the Isonicotinic Acid Core

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position. wikipedia.org Its synthesis is a foundational step in many routes toward the target molecule.

The construction of substituted pyridine rings is a central theme in heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. exlibrisgroup.com Functionalized pyridines can be synthesized through two main approaches: building the ring from acyclic precursors or by direct functionalization of a pre-existing pyridine ring. exlibrisgroup.comnih.gov

Direct C-H functionalization of pyridine is an attractive method as it avoids the need for pre-functionalized starting materials, thus improving atom economy. rsc.org However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts present significant challenges. nih.govrsc.org Despite these difficulties, methods for direct C-H functionalization at various positions of the pyridine ring have been developed, often employing transition-metal catalysts. nih.gov For instance, palladium-catalyzed C-H functionalization has been used for the arylation of isonicotinic acid derivatives at the 3-position. nih.gov

A common and industrially significant method for synthesizing isonicotinic acid is the oxidation of 4-methylpyridine (B42270) (γ-picoline). chemicalbook.comgoogle.com This reaction can be performed using various oxidizing agents.

| Oxidizing Agent | Catalyst | Conditions | Notes |

| Nitric Acid | None | High temperature (180-370°C) and pressure (20-500 atm) google.com | A strong oxidizing agent that can lead to high yields. |

| Potassium Permanganate | None | Aqueous solution | A classic method, though it generates significant manganese dioxide waste. google.com |

| Oxygen (Air) | Vanadium Pentoxide (V2O5) on Titanium Dioxide (TiO2) google.com | Gas phase, high temperature | A catalytic method that is often used in industrial-scale production. chemicalbook.comgoogle.com |

Another established method involves the reaction of 4-styryl pyridine with a strong oxidizing agent, such as nitric acid, at elevated temperatures (100-145°C). chempanda.comgoogle.com The styryl group is oxidatively cleaved to yield the carboxylic acid. This method is particularly useful when starting from a mixture of beta and gamma picolines, as the gamma picoline can be selectively converted to 4-styryl pyridine. chempanda.com

Strategies for the Introduction of the 2,2,2-Trifluoroethoxy Group

The introduction of the fluorinated ether side chain is a critical step that imparts unique properties to the final molecule. This can be achieved either by forming the ether bond with a pre-existing hydroxyl group on the pyridine ring or by directly introducing the trifluoroethoxy group onto the ring.

The most direct approach for synthesizing this compound is through the etherification of a 3-hydroxy-isonicotinic acid precursor. This reaction typically follows the mechanism of a Williamson ether synthesis, where the alkoxide generated from the hydroxyl group acts as a nucleophile.

The general reaction is as follows: 3-Hydroxyisonicotinic acid ester + Base + CF₃CH₂-X → this compound ester + X⁻

Where X is a leaving group such as bromide, iodide, or triflate. The carboxylic acid is usually protected as an ester during this step to prevent unwanted side reactions with the base.

A similar strategy has been successfully employed in the synthesis of the related compound 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide. scribd.comresearchgate.net In that synthesis, 2-chloro-3-hydroxypyridine (B146414) is reacted with 2,2,2-trifluoroethanol to form the corresponding ether. This demonstrates the feasibility of forming the trifluoroethoxy ether on a functionalized pyridine ring.

| Parameter | Details |

| Substrate | Typically an ester of 3-hydroxyisonicotinic acid. |

| Base | A non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). |

| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl iodide, 2,2,2-trifluoroethyl bromide, or 2,2,2-trifluoroethyl trifluoromethanesulfonate. |

| Solvent | A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). |

After the etherification, the ester group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Directly introducing the trifluoroethoxy group onto the isonicotinic acid core is a more advanced strategy. One potential method is through transition metal-catalyzed C-H activation. While direct C-H trifluoroethoxylation is not widely reported, significant progress has been made in the C-H trifluoromethylation of pyridine rings, which provides a conceptual basis. nih.govchemrxiv.orgelsevierpure.com These reactions often proceed by activating the pyridine ring, for example through hydrosilylation, to generate an enamine-like intermediate that can then react with an electrophilic reagent. chemrxiv.orgelsevierpure.com A similar pathway could potentially be developed for trifluoroethoxylation.

A more established alternative is nucleophilic aromatic substitution (SNAr) on a 3-halo-isonicotinic acid precursor. In this approach, a halogen (e.g., chlorine, bromine, or fluorine) at the 3-position is displaced by the 2,2,2-trifluoroethoxide anion.

The reactivity of halopyridines in cross-coupling and SNAr reactions is well-documented. baranlab.org The order of reactivity for leaving groups in SNAr is typically F > Cl > Br > I. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, which stabilize the intermediate Meisenheimer complex.

Development of Catalytic Trifluoroethoxylation Methods

The introduction of a trifluoroethoxy group onto the 3-position of the isonicotinic acid scaffold is typically achieved through the O-alkylation of 3-hydroxyisonicotinic acid or its ester derivatives. A significant challenge in the alkylation of hydroxypyridines is achieving regioselectivity, as the pyridine nitrogen presents a competing site for N-alkylation. researchgate.net To overcome this, catalytic methods have been developed to selectively promote O-alkylation.

Transition-metal catalysis, particularly using copper or palladium, has become a cornerstone for forming C-O bonds in aromatic systems. mit.edu These methods, often variants of the Ullmann condensation, facilitate the coupling of the hydroxyl group with a trifluoroethylating agent. The reaction generally involves a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) triflate (CuOTf), which activates the 3-hydroxypyridine (B118123) substrate. The choice of the trifluoroethylating agent is also critical, with common options including 2,2,2-trifluoroethyl tosylate, triflate, or halides.

The catalytic cycle is believed to involve the formation of a copper(I) alkoxide intermediate with the 3-hydroxyisonicotinic acid derivative. This intermediate then undergoes a reaction with the electrophilic trifluoroethylating agent to form the desired product and regenerate the catalyst. The presence of a suitable base is essential to deprotonate the hydroxyl group, facilitating the formation of the copper alkoxide. The development of these catalytic systems has been pivotal in enabling the efficient and selective synthesis of this compound, avoiding the formation of undesired N-alkylated byproducts.

Optimization of Reaction Conditions and Efficiency

To maximize the yield and purity of this compound, rigorous optimization of reaction parameters is necessary. Key areas of focus include the choice of solvent, reaction temperature, catalyst and ligand system, and considerations for scaling the synthesis from laboratory to larger scales.

The selection of an appropriate solvent is critical for the success of the catalytic trifluoroethoxylation. Polar aprotic solvents are generally preferred as they can dissolve the ionic intermediates and reagents involved in the catalytic cycle. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) have proven effective in similar C-O coupling reactions. The solvent's ability to coordinate with the metal center can also influence the catalyst's reactivity.

Temperature plays a dual role in the reaction. Higher temperatures typically increase the reaction rate, leading to shorter reaction times. However, elevated temperatures can also promote the formation of side products and potentially lead to the degradation of sensitive reagents or the product itself. The thermal stability of isonicotinic acid and its derivatives is a known consideration, as sublimation can occur at higher temperatures. researchgate.net Therefore, the optimal temperature is a balance between achieving a practical reaction rate and minimizing impurity formation. Experimental screening is often performed to identify the ideal temperature range for a specific catalyst and substrate combination.

| Entry | Solvent | Temperature (°C) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Toluene | 110 | 25 | Low solubility of reactants. |

| 2 | Dioxane | 100 | 65 | Moderate yield, good balance of properties. |

| 3 | DMF | 120 | 88 | High yield but requires careful purification. |

| 4 | DMF | 150 | 75 | Increased byproduct formation observed. |

| 5 | DMSO | 120 | 91 | Excellent yield, effective solvent for this reaction type. |

While early Ullmann reactions were often performed at high temperatures with stoichiometric amounts of copper, modern methods utilize catalytic amounts of a copper source in conjunction with a ligand. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and tuning its reactivity to favor the desired O-alkylation pathway. mit.edu

Ligand screening is a fundamental step in optimizing the catalytic system. Various classes of ligands have been explored for copper-catalyzed C-O bond formation. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline (B135089) and its derivatives, are frequently used and have been shown to accelerate the reaction significantly. mit.edu Other successful ligand classes include β-diketones and phosphines. The electronic and steric properties of the ligand can dramatically influence the outcome of the reaction, and computational studies have helped elucidate how ligands can direct selectivity between N- and O-arylation pathways. mit.edu High-throughput screening techniques can be employed to rapidly evaluate a library of ligands to identify the optimal choice for the trifluoroethoxylation of 3-hydroxyisonicotinic acid. nih.gov

| Entry | Catalyst System (5 mol%) | Ligand | Hypothetical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | CuI | None | 40 | 24 |

| 2 | CuI | L-Proline | 75 | 18 |

| 3 | CuI | 1,10-Phenanthroline | 92 | 12 |

| 4 | Cu(OTf)₂ | Bathophenanthroline | 95 | 10 |

| 5 | CuTC | (R)-(-)-BINAP | 85 | 16 |

Transitioning a synthetic route from a small, discovery scale (milligrams) to a larger laboratory scale (grams or kilograms) introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and reproducible. northwestern.edunih.gov

One of the primary considerations is purification. While column chromatography is a common purification technique in medicinal chemistry, it is often impractical and costly for larger quantities. northwestern.edu Developing a robust purification method based on crystallization, salt formation, or acid-base extraction is highly desirable for scale-up. nih.gov For this compound, its acidic nature allows for purification via extraction into an aqueous base, washing away neutral organic impurities, and then re-acidifying to precipitate the pure product.

Thermal management is another critical factor. Exothermic events that are easily managed in a small flask can become hazardous on a larger scale. The rate of reagent addition may need to be controlled, and adequate cooling must be available to maintain the optimal reaction temperature. Furthermore, the cost and availability of reagents become more significant. The catalyst loading, which might be high during initial optimization, should be minimized to reduce costs without sacrificing efficiency. Finally, ensuring batch-to-batch consistency requires well-defined procedures for reaction setup, monitoring, workup, and product isolation.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group at the 4-position of the pyridine ring is a primary site for chemical modification. Its reactivity is standard for aromatic carboxylic acids, allowing for a range of transformations including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental derivatization strategy. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification: Ester derivatives of this compound can be synthesized through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄), is a common approach for simple alcohols. researchgate.net For more sensitive or complex alcohols, the reaction is often facilitated by first converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.com The resulting 3-(2,2,2-Trifluoroethoxy)isonicotinoyl chloride can then be reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine, to yield the corresponding ester.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound + Methanol | H₂SO₄ (catalyst), Reflux | Methyl 3-(2,2,2-Trifluoroethoxy)isonicotinate | Fischer Esterification |

| This compound | 1. SOCl₂, Reflux2. Ethanol, Pyridine | Ethyl 3-(2,2,2-Trifluoroethoxy)isonicotinate | Acyl Chloride Formation & Esterification |

Amidation: Similarly, amides are readily prepared from this compound. The most common route involves the reaction of the corresponding acyl chloride with a primary or secondary amine. ppublishing.org This method is highly efficient and versatile. Alternatively, direct coupling methods using peptide coupling reagents can be employed. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an activator like 4-Dimethylaminopyridine (DMAP), can facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. mdpi.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. SOCl₂2. Ammonia (B1221849) (NH₃) | 3-(2,2,2-Trifluoroethoxy)isonicotinamide | Via Acyl Chloride |

| This compound + Diethylamine | EDC, DMAP | N,N-Diethyl-3-(2,2,2-trifluoroethoxy)isonicotinamide | Direct Amide Coupling |

Reduction to Alcohols and Aldehydes

Reduction of the carboxylic acid functional group can yield the corresponding primary alcohol or aldehyde. Direct reduction of a carboxylic acid to an alcohol requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), typically in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A more common and often higher-yielding approach involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced with LiAlH₄ to the primary alcohol, (3-(2,2,2-trifluoroethoxy)pyridin-4-yl)methanol.

The synthesis of the corresponding aldehyde, 3-(2,2,2-trifluoroethoxy)isonicotinaldehyde, is more challenging as it requires halting the reduction at the intermediate oxidation state. This is typically not possible directly from the carboxylic acid. The aldehyde can, however, be prepared from an ester derivative using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation is a potential transformation, although it is often challenging for isonicotinic acid derivatives. Unlike picolinic acid (pyridine-2-carboxylic acid), where the nitrogen atom at the ortho position can stabilize the transition state of decarboxylation, the nitrogen at the para position in isonicotinic acid offers no such stabilization. cdnsciencepub.comstackexchange.com Consequently, the decarboxylation of this compound to yield 3-(2,2,2-Trifluoroethoxy)pyridine is expected to require harsh conditions, such as very high temperatures or the use of metal catalysts (e.g., copper salts in a high-boiling solvent like quinoline). acs.org Specific methodologies for this particular substituted isonicotinic acid are not extensively documented, but would likely follow principles established for other challenging pyridinecarboxylic acid decarboxylations. google.com

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing trifluoroethoxy and carboxylic acid substituents. This electronic nature dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Potential

The potential for electrophilic aromatic substitution on the this compound ring is extremely low. The pyridine nitrogen itself deactivates the ring towards attack by electrophiles. This deactivation is powerfully compounded by the inductive effects of the trifluoroethoxy group at the C-3 position and the carboxylic acid group at the C-4 position.

Furthermore, most EAS reactions (such as nitration or sulfonation) are conducted in strong acids. Under these conditions, the basic nitrogen atom of the pyridine ring becomes protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom further deactivates the ring to an extent that makes electrophilic attack practically impossible under standard conditions. rsc.orgquora.com Therefore, direct functionalization of the C-2, C-5, or C-6 positions via EAS is not considered a viable synthetic pathway.

Nucleophilic Aromatic Substitution (NAS) with Activators

In stark contrast to its inertness towards EAS, the electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position. quimicaorganica.org The positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) are highly activated towards nucleophilic attack because the anionic intermediate (a Meisenheimer-like complex) can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. youtube.com

For this compound, the C-4 position is occupied. However, if a good leaving group (e.g., a halogen such as Cl or Br) were present at the C-2 or C-6 position, these sites would be highly susceptible to displacement by nucleophiles. The combined electron-withdrawing power of the ring nitrogen and the substituents at C-3 and C-4 would strongly facilitate the attack. For instance, in a hypothetical derivative like 2-chloro-3-(2,2,2-trifluoroethoxy)isonicotinic acid, the chlorine atom would be readily displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate diverse derivatives. The synthesis of related precursors like 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has been reported, suggesting such derivatization is synthetically accessible. researchgate.net

| Hypothetical Reactant | Nucleophile | Product |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)isonicotinic acid | Sodium Methoxide (NaOMe) | 2-Methoxy-3-(2,2,2-trifluoroethoxy)isonicotinic acid |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)isonicotinic acid | Ammonia (NH₃) | 2-Amino-3-(2,2,2-trifluoroethoxy)isonicotinic acid |

| 2-Chloro-3-(2,2,2-trifluoroethoxy)isonicotinic acid | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-(2,2,2-trifluoroethoxy)isonicotinic acid |

Metalation and Cross-Coupling Reactions

The functionalization of the pyridine ring of this compound can be effectively achieved through metalation followed by cross-coupling reactions. The regioselectivity of these transformations is dictated by the directing effects of the existing substituents. The carboxylic acid group at the 4-position is a powerful directing group, but its acidic proton is incompatible with strongly basic organometallic reagents. Therefore, it is typically protected or converted to another functional group, such as an amide or ester, prior to metalation.

Directed ortho-metalation (DoM) is a common strategy for the regioselective functionalization of substituted pyridines. In the case of a protected derivative of this compound, such as an amide, lithiation would be expected to occur at the C-5 position, directed by the amide group. The 2,2,2-trifluoroethoxy group at the C-3 position is not a strong directing group for lithiation. Studies on 2-substituted isonicotinic acids have shown that lithiation can occur at the C-3 position, but the presence of the C-3 substituent in the target molecule would likely direct metalation to the C-5 position. mdpi.com

Once metalated, the resulting organometallic intermediate can participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the derivatization of pyridines. For these reactions to proceed, a leaving group, typically a halogen, is required on the pyridine ring. Should a halogen be present at the C-2, C-5, or C-6 position of this compound, a wide array of cross-coupling partners could be introduced. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would yield an aryl-substituted pyridine derivative. nih.govclaremont.edu

The following table provides hypothetical examples of cross-coupling reactions on a halogenated derivative of this compound, based on established methodologies for pyridine functionalization.

| Reaction Type | Halogen Position | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | C-5 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Phenyl-3-(2,2,2-trifluoroethoxy)isonicotinic acid derivative |

| Sonogashira | C-2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-3-(2,2,2-trifluoroethoxy)isonicotinic acid derivative |

| Heck | C-6 | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 6-Styryl-3-(2,2,2-trifluoroethoxy)isonicotinic acid derivative |

Behavior and Transformations of the 2,2,2-Trifluoroethoxy Moiety

The aryl-O-CF₂CF₃ linkage is known to be exceptionally stable under a wide range of chemical conditions. sci-hub.seacs.org This robustness is attributed to the strength of the C-F bonds and the electron-withdrawing effect of the trifluoromethyl group, which strengthens the ether C-O bond. acs.org Unlike their non-fluorinated counterparts, aryl fluoroalkyl ethers are resistant to cleavage by strong acids and bases, as well as many oxidizing and reducing agents. researchgate.netnih.gov

Research on perfluoroalkyl ether carboxylic acids (PFECAs) has shown that the ether oxygen atom increases the bond dissociation energy of the C-F bonds on the adjacent -CF₂- moiety. nih.govescholarship.orgresearchgate.net While these studies focus on degradation under reductive conditions, they highlight the inherent stability of the fluoroalkyl ether structure. In the context of synthetic transformations on this compound, the ether linkage would be expected to remain intact during most standard organic reactions, including those used to modify the carboxylic acid or the pyridine ring.

The table below summarizes the expected stability of the 2,2,2-trifluoroethoxy group under various conditions, based on literature for analogous compounds.

| Condition | Reagent Example | Expected Stability of Ether Linkage |

| Strong Acid | Concentrated HCl, H₂SO₄ | High |

| Strong Base | NaOH, KOt-Bu | High |

| Oxidation | KMnO₄, CrO₃ | High |

| Reduction | H₂/Pd, NaBH₄ | High |

| Organometallic Reagents | n-BuLi, Grignard reagents | High |

The 2,2,2-trifluoroethoxy group significantly influences the electronic properties of the pyridine ring. It acts primarily as a strong electron-withdrawing group through the inductive effect (-I effect) due to the high electronegativity of the fluorine atoms. numberanalytics.com This inductive withdrawal deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted pyridine.

For electrophilic substitution, the deactivating nature of both the 2,2,2-trifluoroethoxy group and the carboxylic acid group (which is a meta-director in benzene (B151609) systems) would make such reactions challenging on this compound.

Exchange reactions involving the displacement of the 2,2,2-trifluoroethoxy group with other fluoroalkyl groups are not commonly reported in the literature and are generally not considered a feasible synthetic pathway under standard conditions. The high stability of the aryl trifluoroethyl ether linkage, as discussed in section 3.3.1, precludes simple substitution of this group. Such a transformation would likely require harsh conditions that could lead to the decomposition of the molecule. Therefore, the introduction of different fluoroalkyl groups would typically be achieved through the synthesis of the corresponding fluoroalkoxy pyridine from a suitable precursor, rather than by exchange of an existing fluoroalkoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of a molecule by probing the magnetic properties of its atomic nuclei.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Isomeric Differentiation and Structural Elucidation

For a compound like this compound, high-resolution ¹H, ¹³C, and ¹⁹F NMR would be crucial. ¹H NMR would reveal the number and connectivity of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton. Given the trifluoroethoxy group, ¹⁹F NMR would be particularly important for confirming the presence and electronic environment of the fluorine atoms. The chemical shifts, coupling constants, and integration of the signals in these spectra would allow for the unambiguous assignment of the structure and differentiation from any potential isomers. However, specific experimental data for these analyses on this compound are not currently available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for establishing detailed connectivity and spatial relationships between atoms within a molecule.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, offering insights into the molecule's conformation.

Without experimental data, a detailed analysis of the connectivity and conformation of this compound using these techniques cannot be performed.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This data would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity. Currently, published HRMS data for this specific compound is not available.

Fragmentation Pathways and Mechanistic Insights via MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. By analyzing these fragments, researchers can deduce the compound's structure and gain insights into its chemical stability and reaction mechanisms. The fragmentation pathways of this compound have not been documented in available literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of its solid-state structure. To date, no crystal structure for this compound has been reported in crystallographic databases.

Crystal Growth and Optimization for Diffraction Quality

The successful elucidation of a compound's three-dimensional structure by single-crystal X-ray diffraction is critically dependent on the availability of high-quality single crystals. The growth of crystals suitable for diffraction studies is a meticulous process that often requires the exploration of various crystallization techniques and conditions. For this compound, several methods can be employed to obtain crystals of sufficient size and quality.

Common techniques for the crystallization of organic molecules include slow evaporation, solvent diffusion, and cooling crystallization. nih.gov The choice of solvent is a critical parameter, as it influences the solubility of the compound and the kinetics of crystal growth. A systematic screening of solvents with varying polarities is typically the first step in optimizing crystallization.

Slow Evaporation: This is one of the most straightforward and widely used methods. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to nucleation and subsequent crystal growth.

Solvent Diffusion: This technique involves the slow diffusion of a "poor" solvent (in which the compound is sparingly soluble) into a solution of the compound in a "good" solvent (in which it is highly soluble). This gradual change in solvent composition reduces the solubility of the compound, promoting crystallization.

Optimization Parameters: The optimization of crystal growth involves a systematic variation of several parameters, including:

Solvent System: A range of single solvents and binary solvent mixtures should be screened.

Temperature: Crystallization can be attempted at different temperatures to influence both solubility and nucleation kinetics.

Concentration: The initial concentration of the compound in the solution can affect the size and number of crystals obtained.

A hypothetical screening for the crystallization of this compound is presented in the table below.

| Experiment ID | Solvent System (v/v) | Temperature (°C) | Observation |

| CGO-01 | Methanol | 25 | Small needles |

| CGO-02 | Ethanol | 25 | Amorphous precipitate |

| CGO-03 | Acetone | 25 | Oily residue |

| CGO-04 | Dichloromethane/Hexane | 25 | Prismatic crystals |

| CGO-05 | Ethyl Acetate | 4 | Block-shaped crystals |

This table is generated for illustrative purposes and does not represent actual experimental data.

Intermolecular Interactions and Packing Arrangements (e.g., hydrogen bonding networks)

The crystal structure of a molecule is determined by the intricate network of intermolecular interactions that govern how individual molecules pack in the solid state. For this compound, the presence of a carboxylic acid group, a pyridine nitrogen atom, and a trifluoroethoxy group provides multiple sites for hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The pyridine nitrogen is a strong hydrogen bond acceptor. This combination often leads to the formation of robust supramolecular synthons. In many isonicotinic acid derivatives, the carboxylic acid proton forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or ribbons. rsc.orgresearchgate.net

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding network. A hypothetical summary of potential hydrogen bonds is provided in the table below.

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

| O-H (acid) | N (pyridine) | ~2.6 | ~170 | Strong Hydrogen Bond |

| O-H (acid) | O=C (acid) | ~2.7 | ~175 | Strong Hydrogen Bond (Dimer) |

| C-H (aromatic) | O (ether) | ~3.2 | ~150 | Weak Hydrogen Bond |

| C-H (aliphatic) | F (fluoro) | ~3.3 | ~145 | Weak Hydrogen Bond |

This table is generated for illustrative purposes and does not represent actual experimental data.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of the same compound have the same chemical composition but differ in their crystal structure, leading to variations in their physical and chemical properties, such as solubility, dissolution rate, stability, and melting point. rsc.orgnih.gov The investigation of polymorphism is of paramount importance in the pharmaceutical industry, as an unexpected polymorphic transition can significantly impact the efficacy and safety of a drug product.

Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. These are also distinct solid forms with their own unique properties.

The search for polymorphs of this compound would involve a comprehensive screening process. This typically includes:

Crystallization from a wide range of solvents: Different solvents can favor the nucleation and growth of different polymorphs.

Varying crystallization conditions: Factors such as temperature, cooling rate, and evaporation rate can influence which polymorphic form is obtained.

Grinding and thermal methods: Mechanical stress (grinding) or heating (melt-quenching) can induce polymorphic transformations. mdpi.com

The different solid forms obtained would be characterized using techniques such as:

Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern, which serves as a fingerprint for that form. americanpharmaceuticalreview.comresearchgate.net

Differential Scanning Calorimetry (DSC): This technique can be used to identify melting points, phase transitions, and the thermodynamic relationship between different polymorphs.

Thermogravimetric Analysis (TGA): TGA is used to detect the presence of solvent molecules in the crystal lattice, thus identifying pseudopolymorphs.

A hypothetical summary of the characterization of two polymorphs is presented below.

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Melting Point (°C) | 155 | 162 |

| PXRD Peaks (2θ) | 10.2, 15.5, 20.8 | 11.5, 16.1, 22.3 |

| Thermodynamic Stability | Metastable | Stable |

This table is generated for illustrative purposes and does not represent actual experimental data.

The identification and thorough characterization of all accessible polymorphic and pseudopolymorphic forms of this compound are essential for ensuring the consistency and quality of the material in any application.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. rsc.org By approximating the electron density, DFT can accurately predict various molecular properties. For a molecule like 3-(2,2,2-Trifluoroethoxy)isonicotinic acid, a typical DFT calculation, perhaps using the B3LYP functional with a basis set like 6-311++G**, would yield optimized molecular geometry and key electronic descriptors. science.gov

| Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -7.2 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The accuracy of these predictions, often within 0.2-0.4 ppm for ¹H and 2.5-8.0 ppm for ¹³C depending on the method, allows for the assignment of experimental signals and can help distinguish between different isomers or conformers. nih.gov

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Carboxyl) | -COOH | ~13.5 | - |

| C (Carboxyl) | -COOH | - | ~165 |

| C (Pyridine) | C2 | ~8.8 | ~152 |

| H (Pyridine) | H5 | ~7.9 | - |

| C (Pyridine) | C6 | ~8.9 | ~150 |

| H (Ethoxy) | -O-CH₂- | ~4.8 | - |

| C (Ethoxy) | -O-CH₂- | - | ~65 (quartet due to JC-F) |

| C (Fluoro) | -CF₃ | - | ~123 (quartet due to JC-F) |

IR Frequencies: The simulation of infrared (IR) spectra involves calculating the vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds. msu.edu By comparing the theoretical spectrum with an experimental one, researchers can confidently assign absorption bands to specific functional groups. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, aromatic C-H and C=C stretches, and the strong C-F stretching vibrations. libretexts.org

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible trifluoroethoxy side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (local minima) on the Potential Energy Surface (PES). nih.govmdpi.com The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometric parameters.

A systematic scan of the PES, typically by rotating key dihedral angles (e.g., the C-O-C-C angle of the ethoxy group), can map out the energy landscape. chemrxiv.org This process identifies low-energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a key tool for elucidating reaction mechanisms. chemrxiv.org For a hypothetical reaction involving this compound, such as its esterification or decarboxylation, the first step is to locate the transition state (TS) structure on the potential energy surface. uni-muenchen.de The TS is a first-order saddle point, representing the highest energy barrier along the reaction pathway.

Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.edumdpi.com The IRC is the minimum energy path connecting the transition state to the reactants and products in mass-weighted coordinates. iastate.eduscm.com Following this path confirms that the identified TS correctly links the intended starting materials and products, providing a detailed picture of the geometric changes that occur throughout the reaction. uni-muenchen.de This analysis yields the activation energy, which is critical for understanding the reaction kinetics.

Intermolecular Interaction Studies

The way molecules interact with each other governs their physical properties in the solid and liquid states, such as melting point and solubility.

Hydrogen Bonding and Halogen Bonding Analysis

Hydrogen Bonding: this compound has multiple sites for strong hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (via the -OH group) and acceptor (via the C=O oxygen). harvard.edulibretexts.org The nitrogen atom in the pyridine (B92270) ring also acts as a hydrogen bond acceptor. nih.gov In the solid state, it is highly probable that these groups would form extensive hydrogen-bonded networks, such as the common carboxylic acid dimers or chains involving the pyridine nitrogen. nih.govmdpi.com Computational analysis can quantify the strength of these interactions by calculating their binding energies and analyzing key geometric parameters like bond length and angle.

Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). nih.govnih.gov This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov While iodine and bromine are strong halogen bond donors, fluorine is highly electronegative and typically does not form significant halogen bonds. However, computational studies could investigate whether the highly electron-withdrawing environment of the -CF₃ group could induce any weak σ-hole on the fluorine atoms or if these atoms participate in other, weaker intermolecular interactions that influence the crystal packing.

| Interaction Type | Interacting Groups | Hypothetical Distance (Å) | Hypothetical Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond (Dimer) | -COOH --- HOOC- | O-H···O=C (~1.7 Å) | -12 to -18 |

| Hydrogen Bond (Chain) | -COOH --- N(pyridine) | O-H···N (~1.8 Å) | -7 to -10 |

| Weak Interaction | C-F --- H-C | F···H (~2.5 Å) | -0.5 to -1.5 |

π-Stacking and Aromatic Interactions

The aromatic nature of the pyridine ring in this compound is central to its intermolecular interactions, particularly π-stacking. These non-covalent interactions are crucial in determining the crystal packing of the molecule and its binding characteristics with biological macromolecules. The delocalized π-electron system of the isonicotinic acid core allows for various stacking geometries, each with distinct interaction energies.

Computational studies on pyridine dimers have shown that the most stable configuration is typically an antiparallel-displaced geometry, which maximizes favorable electrostatic and dispersion interactions while minimizing repulsion. researchgate.net The interaction energies are highly dependent on the relative orientation and distance between the aromatic rings. High-level quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2), are often required to accurately capture the electron correlation effects that are essential for describing these dispersion-driven interactions. researchgate.net

The introduction of the 3-(2,2,2-Trifluoroethoxy) substituent significantly modulates the electronic properties of the pyridine ring and, consequently, its aromatic interactions. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which alters the quadrupole moment of the aromatic ring. nih.govacs.org This modification can lead to enhanced intermolecular interaction energies and more favorable cofacial orientations compared to non-fluorinated analogues. acs.orgresearchgate.net The increased molecular quadrupole moment and dispersion interactions associated with trifluoromethylation can result in reduced π-π stacking distances. nih.govacs.org

Furthermore, the high electronegativity of fluorine atoms can create regions of positive electrostatic potential on the exterior of the ring, often referred to as a "π-hole." This can lead to specific interactions, such as lone-pair-π-hole interactions, where an electron-rich atom (like the oxygen from a water molecule or a protein backbone) interacts favorably with the electron-deficient face of the fluorinated aromatic ring. illinois.edu

Below is a table illustrating typical π-π interaction energies for different configurations of pyridine dimers, which serves as a model for the isonicotinic acid core. The presence of the trifluoroethoxy group is expected to further stabilize these interactions.

| Interaction Type | Typical Geometry | Calculated Interaction Energy (kcal/mol) |

| π-π Stacking | Antiparallel-displaced | -3.97 |

| Parallel-displaced | -2.39 | |

| T-shaped (edge-to-face) | -1.91 | |

| Antiparallel-sandwich | -3.05 | |

| Parallel-sandwich | -1.53 | |

| Data derived from computational studies on pyridine dimers and serves as an illustrative model. researchgate.net |

These values highlight the energetic favorability of specific stacking arrangements, which are critical for predicting the supramolecular assembly of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound in various environments, such as in solution or bound to a biological target. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can provide detailed information about conformational flexibility, solvation, and intermolecular interactions over time.

A typical MD simulation protocol for this molecule would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, is assigned to the molecule. mdpi.com Commonly used force fields for organic molecules include AMBER, CHARMM, and GROMOS. The molecule is then placed in a simulation box, typically filled with water molecules to mimic an aqueous environment. The system is then energy-minimized to remove any unfavorable atomic clashes, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure. mdpi.com Finally, a production run is performed, during which the trajectory of the atoms is saved for later analysis. mdpi.com

Analysis of the MD trajectory can reveal important aspects of the molecule's behavior. Key parameters that are often calculated include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure, providing insight into its conformational stability.

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual atoms or residues over time, highlighting flexible regions of the molecule, such as the trifluoroethoxy group.

Radial Distribution Function (RDF): This describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, which can be used to analyze solvation shells and specific interactions like hydrogen bonds. dovepress.com

Hydrogen Bond Analysis: This identifies the formation and lifetime of hydrogen bonds between the carboxylic acid group of the molecule and surrounding water molecules or other solutes. dovepress.com

The table below outlines the typical parameters and software used in setting up a molecular dynamics simulation for an organic molecule like this compound.

| Parameter | Typical Value/Choice | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy and interactions of atoms. |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules in the simulation. |

| Simulation Box | Cubic or Rectangular | Defines the periodic boundary conditions for the system. |

| Equilibration Time | 1-10 nanoseconds | Allows the system to reach thermal and pressure equilibrium. |

| Production Run Time | 100-1000+ nanoseconds | Generates trajectory data for analysis of dynamic behavior. |

| Simulation Software | GROMACS, AMBER, NAMD | Software packages used to run the MD simulations. |

| This table represents a generalized setup for MD simulations. mdpi.commdpi.com |

Through such simulations, researchers can gain a deeper understanding of how this compound behaves in a dynamic, solvated environment, which is crucial for predicting its physicochemical properties and biological activity.

Applications of 3 2,2,2 Trifluoroethoxy Isonicotinic Acid in Contemporary Chemical Research

Building Block in Organic Synthesis

While direct examples are not extensively documented, the structure of 3-(2,2,2-trifluoroethoxy)isonicotinic acid suggests its utility as a foundational unit in the construction of more complex organic molecules.

Isonicotinic acid and its derivatives, such as isonicotinic acid hydrazide (isoniazid), are well-established precursors for a wide array of heterocyclic compounds. nih.govnih.govfigshare.com This reactivity stems from the ability of the carboxyl group (or its derivatives like hydrazides) to undergo cyclization reactions with various reagents.

Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles often begins with a carboxylic acid derivative. mdpi.comresearchgate.net For instance, isonicotinic acid hydrazide can be cyclized with agents like carbon disulfide to form oxadiazole-thiones, which serve as intermediates for further functionalization. figshare.comnih.gov It is plausible that this compound could be converted to its corresponding hydrazide and subsequently used to synthesize oxadiazole rings bearing the trifluoroethoxy-substituted pyridine (B92270) moiety. epa.gov

Imidazole (B134444) Synthesis: Imidazoles are another class of heterocycles accessible from various starting materials. researchgate.netnih.govwikipedia.org The synthesis often involves the combination of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. baranlab.org While the direct use of this compound in common imidazole syntheses is not a standard route, its structural motifs could be incorporated into precursors for such cyclizations.

The presence of the trifluoroethoxy group is significant. Its strong electron-withdrawing nature can influence the reactivity of the pyridine ring and the carboxyl group, potentially altering reaction conditions and outcomes compared to unsubstituted isonicotinic acid.

A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Famous examples include Evans oxazolidinones. williams.edu These auxiliaries create a chiral environment that directs the formation of one enantiomer over another. After the desired stereocenter is set, the auxiliary is removed. scielo.org.mx

For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers (if a chiral center were introduced) or be derivatized with a chiral unit. There is currently no evidence in the scientific literature to suggest that this specific compound is used as a chiral auxiliary. The development of new and efficient chiral auxiliaries is an ongoing area of research, and novel structures are continually explored for their effectiveness in asymmetric transformations. nih.gov

Cascade and domino reactions are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.govrsc.org These reactions are prized for their atom and step economy. The design of molecules that can participate in such sequences is crucial.

A molecule like this compound possesses multiple functional groups—the carboxylic acid, the pyridine nitrogen, and the aromatic ring—that could potentially engage in a cascade sequence. For example, the carboxylic acid could be converted into other functional groups that trigger a series of intramolecular reactions. The specific substitution pattern and electronic nature of the molecule would dictate its suitability for a given cascade process. While there are no documented examples of this compound in cascade reactions, its parent structure, isonicotinic acid, can be incorporated into molecules designed for such complex transformations. nih.gov

Ligand Design in Coordination Chemistry and Materials Science

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group make this compound an excellent candidate for a ligand in coordination chemistry. The deprotonated form (carboxylate) can bind to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse supramolecular structures.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.govmdpi.com Isonicotinic acid is a widely used ligand for building these structures due to its ability to bridge metal centers, forming one-, two-, or three-dimensional networks. nih.govrsc.org

The introduction of the 3-(2,2,2-trifluoroethoxy) group onto the isonicotinate (B8489971) backbone would be expected to influence the resulting framework's properties in several ways:

Topology: The steric bulk of the substituent could direct the self-assembly process, potentially leading to novel network topologies.

Pore Environment: The fluorine atoms of the trifluoroethoxy group could line the pores of the MOF, creating a fluorinated internal surface. This can alter the framework's adsorption properties, making it more affine for specific guest molecules.

Stability: The electron-withdrawing nature of the group might affect the strength of the metal-ligand coordination bond, thereby influencing the thermal and chemical stability of the material.

Table 1: Potential Influence of the Trifluoroethoxy Group on MOF Properties

| Property | Influence of 3-(2,2,2-Trifluoroethoxy) Group |

|---|---|

| Framework Topology | Steric hindrance may lead to new, more open framework structures. |

| Pore Chemistry | Fluorinated surfaces can enhance selectivity for certain gases or organic vapors. |

| Interpenetration | The bulky group might suppress the interpenetration of multiple frameworks. |

| Hydrophobicity | Increased fluorine content generally increases the hydrophobicity of the material. |

Certain MOFs and coordination complexes exhibit luminescence, making them useful for applications in sensing, lighting, and medical imaging. nih.gov The emission properties often arise from the organic ligand itself (ligand-based luminescence) or from the metal center, particularly with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). researchgate.netnih.gov

Isonicotinate ligands can act as "antennas," absorbing light energy and transferring it to the metal ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer can be tuned by modifying the ligand. The trifluoroethoxy substituent on the isonicotinic acid backbone could modulate the ligand's electronic properties (i.e., the energy levels of its singlet and triplet states), potentially enhancing the energy transfer process and leading to brighter luminescent materials. mdpi.com This makes this compound a promising, though as yet unexplored, candidate for creating novel luminescent coordination materials.

Applications in Sensing and Separations (Conceptual)

The unique molecular structure of this compound, which combines a Lewis basic pyridine ring, a hydrogen-bonding carboxylic acid group, and a hydrophobic trifluoroethoxy group, suggests its potential utility in the development of advanced chemical sensors and separation media. Although specific applications of this compound have not been extensively reported, its functional components provide a basis for conceptualizing its role in these fields.

Conceptually, this compound could be immobilized onto a solid support, such as silica (B1680970) gel or a polymer matrix, to create a novel stationary phase for chromatographic separations. The fluorinated portion of the molecule would be expected to impart unique selectivity based on fluorous interactions, potentially enabling the separation of fluorinated molecules from their non-fluorinated analogs. oup.comoup.comnih.gov The pyridine and carboxylic acid moieties could provide additional selective interactions through hydrogen bonding and dipole-dipole interactions. Such a stationary phase could be particularly useful in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the analysis of complex mixtures containing fluorinated pharmaceuticals, agrochemicals, or industrial compounds. oup.comoup.comnih.gov

The following table illustrates the conceptual separation of a mixture of fluorinated and non-fluorinated aromatic compounds on a hypothetical HPLC column packed with silica gel functionalized with this compound.

Table 1: Conceptual HPLC Separation on a this compound-Functionalized Stationary Phase

| Compound | Structure | Expected Elution Order | Rationale for Elution Order |

| Benzene (B151609) | C₆H₆ | 1 | Weak interaction with the stationary phase. |

| Toluene | C₇H₈ | 2 | Weak hydrophobic interaction. |

| Fluorobenzene | C₆H₅F | 3 | Moderate interaction due to fluorine. |

| Pentafluorobenzene | C₆HF₅ | 4 | Stronger fluorous interaction with the trifluoroethoxy group. |

In the realm of chemical sensing, the pyridine nitrogen of this compound could act as a coordination site for metal ions. Upon binding of a metal ion, a detectable change in the spectroscopic properties of the molecule, such as a shift in its fluorescence emission or UV-visible absorption spectrum, could be observed. The trifluoroethoxy group could modulate the sensitivity and selectivity of the sensor by influencing the electronic properties of the pyridine ring and creating a specific binding pocket for the target analyte.

Organocatalysis and Metal-Catalyzed Reactions

As Ligand in Transition Metal Catalysis

The isonicotinic acid framework is a well-established ligand in transition metal catalysis. growingscience.comnih.gov The pyridine nitrogen atom serves as a Lewis basic site for coordination to a metal center, while the carboxylic acid group can also participate in binding or act as a proton-responsive functional group. The introduction of a 2,2,2-trifluoroethoxy substituent at the 3-position is expected to significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

The electron-withdrawing nature of the trifluoroethoxy group would decrease the electron density on the pyridine ring, thereby reducing the Lewis basicity of the nitrogen atom. nih.gov This electronic modulation could have a profound effect on the performance of a metal catalyst in various cross-coupling reactions. For instance, in palladium-catalyzed Suzuki-Miyaura or Heck reactions, the electronic properties of the ligands play a crucial role in the rates of oxidative addition and reductive elimination steps. nih.gov A less electron-donating ligand could lead to a more electrophilic metal center, which might enhance certain catalytic steps.

The potential impact of the trifluoroethoxy substituent on the catalytic activity of a hypothetical palladium complex is summarized in the table below.

Table 2: Conceptual Effect of this compound as a Ligand in Palladium-Catalyzed Cross-Coupling

| Catalytic Step | Effect of Electron-Withdrawing Trifluoroethoxy Group | Potential Outcome on Reaction Rate |

| Oxidative Addition | May accelerate the reaction with electron-rich substrates. | Increase |

| Transmetalation | Effect is substrate and coupling partner dependent. | Variable |

| Reductive Elimination | May slow down the final product formation. | Decrease |

Investigation as an Organocatalyst or Co-catalyst

The bifunctional nature of this compound, possessing both a Brønsted acidic carboxylic acid group and a Lewis basic pyridine nitrogen, makes it an interesting candidate for investigation as an organocatalyst. chempanda.com While proline and its derivatives are well-known bifunctional organocatalysts, the unique electronic properties of this fluorinated isonicotinic acid derivative could lead to novel reactivity. organic-chemistry.org

Conceptually, the carboxylic acid could act as a proton donor to activate electrophiles, while the pyridine nitrogen could act as a proton acceptor or a Lewis base to activate nucleophiles. This cooperative action could be beneficial in a range of organic transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions. The trifluoroethoxy group would likely increase the Brønsted acidity of the carboxylic acid, which could enhance its catalytic activity in acid-catalyzed reactions.

Advanced Material Precursors

Polymeric Materials with Tunable Fluorination

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netacs.orginrim.it this compound represents a potential monomer for the synthesis of novel fluorinated polymers.

Although the molecule itself is not readily polymerizable, it could be chemically modified to introduce a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. For example, the carboxylic acid could be converted to an ester with a polymerizable alcohol like 2-hydroxyethyl methacrylate. The resulting monomer could then be copolymerized with other vinyl monomers to produce a range of fluorinated polymers with varying fluorine content and, consequently, tunable properties.

The conceptual polymerization of a vinyl-functionalized derivative of this compound is presented below.

Table 3: Conceptual Properties of Polymers Derived from this compound Monomers

| Monomer Structure (Conceptual) | Polymerization Method | Potential Polymer Properties |

| Vinyl ester of this compound | Free radical polymerization | Increased hydrophobicity, low refractive index, enhanced thermal stability. |

| Acrylate ester of this compound | RAFT polymerization | Controlled molecular weight, block copolymers with tunable properties. |

Optoelectronic Material Components (Conceptual)

The development of new organic materials for optoelectronic applications is an area of intense research. rsc.orgnih.govrsc.org Pyridine-containing molecules and fluorinated aromatic compounds have shown promise as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgnih.govrsc.org

The introduction of fluorine atoms into organic conjugated materials is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the stability of the material towards oxidative degradation. The pyridine ring, being an electron-deficient aromatic system, can also contribute to desirable electronic properties. rsc.orgnih.gov

Therefore, this compound could serve as a valuable building block for the synthesis of novel optoelectronic materials. For instance, it could be incorporated into conjugated polymers or small molecules designed for specific electronic applications. The combination of the fluorinated group and the pyridine ring could lead to materials with tailored HOMO/LUMO levels, improved charge transport characteristics, and enhanced device performance.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Approaches

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. For 3-(2,2,2-trifluoroethoxy)isonicotinic acid, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of future research in this domain include:

Catalytic Systems: A move away from stoichiometric reagents towards catalytic methods is paramount. This includes the exploration of novel transition-metal catalysts for the key C-O bond formation to introduce the trifluoroethoxy group. Furthermore, organocatalysis presents a metal-free alternative that can reduce environmental impact.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound is a promising avenue. Biocatalytic processes often offer high selectivity under mild reaction conditions and are inherently biodegradable. Research into enzymes capable of trifluoroethoxylation or specific pyridine (B92270) functionalization could revolutionize the synthesis of this compound.

Alternative Solvents: Traditional organic solvents are often volatile and hazardous. Future synthetic strategies will likely focus on the use of greener alternatives such as water, supercritical fluids, or ionic liquids to reduce the environmental footprint of the synthesis.

Atom Economy: Designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. This involves minimizing the use of protecting groups and developing more direct C-H functionalization methods.

| Sustainable Approach | Potential Benefits | Research Focus |

| Catalysis | Reduced waste, lower energy input, recyclability | Novel transition-metal and organocatalysts |

| Biocatalysis | High selectivity, mild conditions, biodegradability | Enzyme discovery and engineering |

| Alternative Solvents | Reduced toxicity and environmental impact | Water, supercritical fluids, ionic liquids |

| Atom Economy | Minimized waste, increased efficiency | C-H functionalization, reduced use of protecting groups |

Exploration of Novel Reactivity Patterns

The unique electronic properties imparted by the trifluoroethoxy group on the isonicotinic acid scaffold open up possibilities for novel chemical transformations. Future research will likely focus on harnessing this altered reactivity to develop new synthetic methodologies.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a highly sought-after transformation as it avoids pre-functionalization steps. The electron-withdrawing nature of the trifluoroethoxy group can influence the regioselectivity of C-H activation, enabling the introduction of new functional groups at previously inaccessible positions.

Decarboxylative Couplings: The carboxylic acid moiety can serve as a handle for decarboxylative cross-coupling reactions. This would allow for the direct conversion of the carboxylic acid to other functional groups, such as aryl, vinyl, or alkyl groups, providing a versatile tool for creating a library of derivatives.

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Investigating the photochemical reactivity of this compound could lead to the discovery of new reaction pathways and the synthesis of novel molecular architectures.

Integration with Flow Chemistry and High-Throughput Experimentation

The adoption of modern automation and reaction technologies is set to accelerate the discovery and optimization of reactions involving this compound.

Flow Chemistry: Performing syntheses in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless scale-up. wikipedia.org The synthesis of this compound and its derivatives in microreactors could lead to higher yields, improved purity, and more efficient processes. globethesis.com

High-Throughput Experimentation (HTE): HTE platforms, which allow for the rapid screening of a large number of reaction conditions in parallel, can significantly accelerate the optimization of synthetic routes and the discovery of new reactions. purdue.edu Coupling HTE with advanced analytical techniques can provide a wealth of data to inform the development of robust and efficient processes for this compound.

| Technology | Advantages for this compound Research |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for higher yields and purity. wikipedia.org |

| High-Throughput Experimentation | Rapid optimization of reaction conditions, discovery of novel reactivity, efficient library synthesis. purdue.edu |

Advanced In Silico Screening and Design Strategies

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these in silico approaches can guide experimental work and accelerate the discovery of new applications.

Predictive Modeling: Quantum mechanical calculations can be used to predict the reactivity of the molecule, guiding the design of new reactions and catalysts. These models can help researchers understand the electronic effects of the trifluoroethoxy group and predict the most likely sites for functionalization.

Virtual Screening: For applications in drug discovery or materials science, virtual screening of libraries of derivatives of this compound can identify promising candidates for further experimental investigation. This can save significant time and resources compared to traditional screening methods.

Machine Learning: Machine learning algorithms can be trained on existing experimental data to predict the outcomes of new reactions or to identify optimal reaction conditions. This data-driven approach has the potential to uncover non-obvious trends and accelerate the pace of research.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Material Chemistry

The unique properties of this compound make it an attractive building block for the creation of novel materials with tailored properties. Future research will likely see increased collaboration between organic, inorganic, and materials chemists.